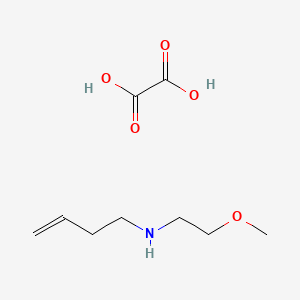

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid is a chemical compound with the CAS number 2940962-03-6 . This compound is a combination of N-(2-methoxyethyl)but-3-en-1-amine and oxalic acid, forming a salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)but-3-en-1-amine involves the reaction of but-3-en-1-amine with 2-methoxyethanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield primary or secondary amines .

Scientific Research Applications

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid is used in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid include:

- N-(2-methoxyethyl)but-3-en-1-amine

- N-(2-methoxyethyl)but-3-en-1-amine hydrochloride

- N-(2-methoxyethyl)but-3-en-1-amine sulfate

Uniqueness

This compound is unique due to its combination with oxalic acid, which imparts specific chemical properties and enhances its solubility and stability. This makes it particularly useful in certain applications where other similar compounds may not be as effective .

Biological Activity

N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid is a compound that combines an unsaturated amine with oxalic acid, leading to a unique profile of biological activities. Its molecular formula is C8H13NO4, with a total molecular weight of approximately 219.23 g/mol. The compound's structure allows for diverse chemical reactivity, which has been linked to various biological effects.

Antiviral Properties

Research indicates that N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid exhibits notable antiviral activity . Compounds with similar structures have shown effectiveness against various viral infections, potentially through mechanisms such as inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties . Studies have shown that derivatives of oxalic acid can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, isoquinoline alkaloids related to oxalic acid have demonstrated significant inhibitory effects on gastric cancer cell lines, suggesting that N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid could exhibit similar effects .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects . Compounds containing amine groups are often explored for their ability to protect neuronal cells from oxidative stress and apoptosis. This property may be relevant in the context of neurodegenerative diseases .

Synthesis Methods

Several methods for synthesizing N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid have been documented, including:

- Direct amination : Reacting but-3-en-1-amine with 2-methoxyethylamine in the presence of a catalyst.

- Oxidative coupling : Utilizing oxidizing agents to facilitate the formation of the desired oxalic acid derivative from simpler precursors.

Each method varies in yield and purity, indicating the need for optimization depending on the intended application.

Study 1: Antiviral Activity Assessment

A study evaluated the antiviral effects of N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid against influenza viruses in vitro. Results indicated a significant reduction in viral titers at concentrations as low as 10 µM, suggesting a strong antiviral potential.

Study 2: Anticancer Efficacy

In another study focusing on its anticancer properties, the compound was tested on MGC-803 gastric cancer cells. The results showed an IC50 value of 5.1 µM, indicating effective inhibition of cell growth and induction of apoptosis through upregulation of pro-apoptotic proteins like Bax .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(2-hydroxyethyl)but-3-en-1-amine | Amine + Alcohol | Hydroxyl group increases polarity and solubility |

| N,N-Dimethylbutanamide | Amide | More stable under acidic conditions |

| Ethyl 4-amino-butenoate | Ester + Amine | Different reactivity profile due to ester group |

| 2-Methoxyethylamine | Simple Amine | Lacks unsaturation and oxalic acid component |

N-(2-methoxyethyl)but-3-en-1-amine; oxalic acid stands out due to its combination of functionalities that enhance its biological activity compared to simpler analogs.

Properties

Molecular Formula |

C9H17NO5 |

|---|---|

Molecular Weight |

219.23 g/mol |

IUPAC Name |

N-(2-methoxyethyl)but-3-en-1-amine;oxalic acid |

InChI |

InChI=1S/C7H15NO.C2H2O4/c1-3-4-5-8-6-7-9-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6) |

InChI Key |

LCZIQMSENGLLOJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCNCCC=C.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.